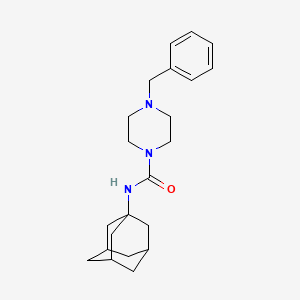
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide is a compound that features an adamantane moiety, a benzyl group, and a piperazine ring. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide typically involves the amidation of adamantane derivatives with piperazine and benzyl groups. One common method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base . Another method involves the reduction of adamantane-substituted amides to the corresponding amines using borane-tetrahydrofuran (BH3·THF) followed by amidation .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize the use of toxic reagents. For example, the production of amantadine hydrochloride, an adamantane derivative, involves a two-step procedure starting from 1-bromoadamantane and formamide, followed by hydrolysis with hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction of the amide group to the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3·THF) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Adamantylamines.
Substitution: Benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and neuroprotective properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of nanomaterials and catalysts.
Wirkmechanismus
The mechanism of action of N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets. It can activate pathways involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-21(23-22-13-18-10-19(14-22)12-20(11-18)15-22)25-8-6-24(7-9-25)16-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDOSRYZKHEEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-Methoxyphenyl)-5-methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B5110618.png)
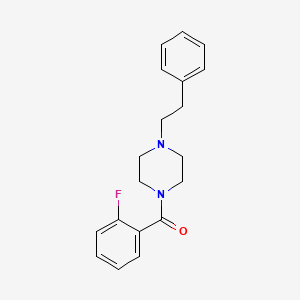
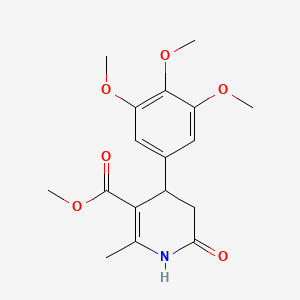
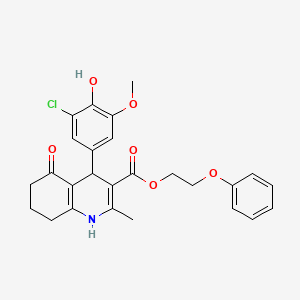
![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5110639.png)
![(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide](/img/structure/B5110656.png)
![4-Chloro-2-[[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenol](/img/structure/B5110657.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5110661.png)
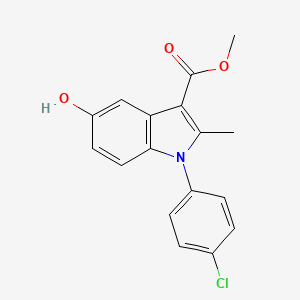
![N-{4-[3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B5110667.png)
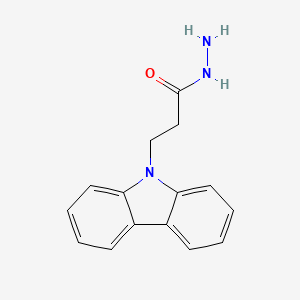
![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)
![1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine](/img/structure/B5110701.png)
